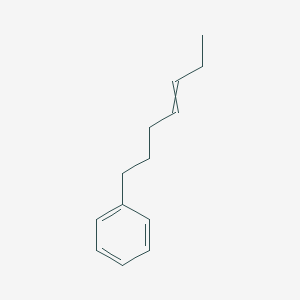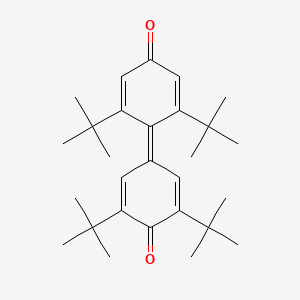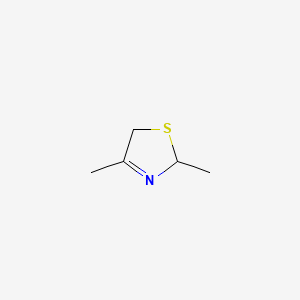
2,4-Dimethyl-3-thiazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various biologically active molecules The structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-thiazoline typically involves the reaction of appropriate thioamides with α-haloketones. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2,4-Dimethyl-3-thiazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives depending on the reagents used.
科学的研究の応用
2,4-Dimethyl-3-thiazoline has several scientific research applications, including:
作用機序
The mechanism of action of 2,4-Dimethyl-3-thiazoline involves its interaction with various molecular targets and pathways. The compound’s aromaticity and electron-donating properties allow it to participate in biochemical reactions. For example, it can inhibit enzymes or interact with receptors, leading to its biological effects. Specific pathways and targets may vary depending on the application and the biological system involved .
類似化合物との比較
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds have similar structures but different substituents at the 2 and 4 positions, leading to varied biological activities.
Thiazolidines: Reduced forms of thiazolines with different chemical properties and applications.
Thiazoles: A broader class of compounds with diverse substituents and biological activities.
Uniqueness
2,4-Dimethyl-3-thiazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
60755-05-7 |
|---|---|
分子式 |
C5H9NS |
分子量 |
115.20 g/mol |
IUPAC名 |
2,4-dimethyl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C5H9NS/c1-4-3-7-5(2)6-4/h5H,3H2,1-2H3 |
InChIキー |
PLOCKLWJINZHTI-UHFFFAOYSA-N |
正規SMILES |
CC1N=C(CS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


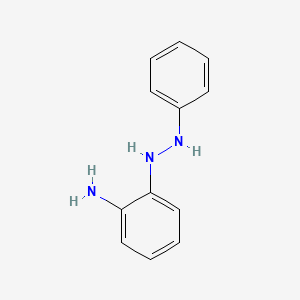

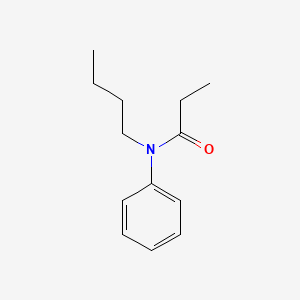
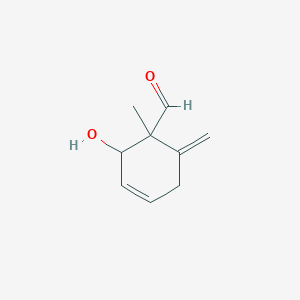

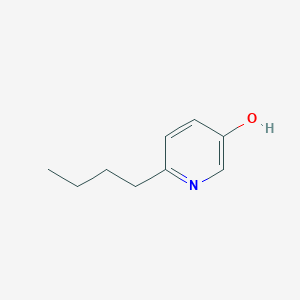
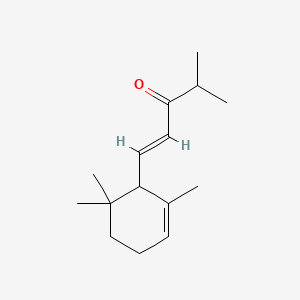
![1-Propanaminium, 3-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]-N-[2-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-, chloride](/img/structure/B13801043.png)
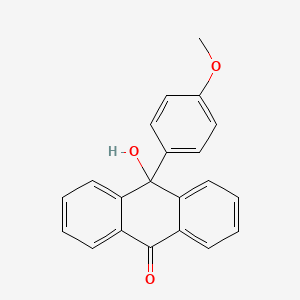
![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
![Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)
